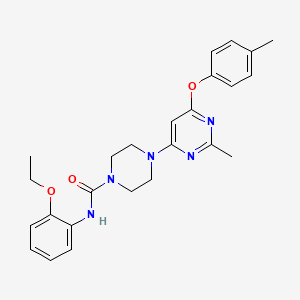
N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide often involves multi-step chemical processes that include reactions like nucleophilic substitution, amidation, and cyclization. For example, a related compound was synthesized through a series of steps characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. These processes highlight the intricate chemistry involved in creating compounds with specific biological activities (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their biological function and interaction with targets. For instance, the molecular structure analysis of a related compound revealed the importance of dihedral angles between different rings in the molecule, affecting its ability to bind to biological targets. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the molecule (S. Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds under different conditions can reveal their stability, reactivity towards nucleophiles or electrophiles, and potential for modifications. For example, the synthesis and evaluation of derivatives for anti-angiogenic and DNA cleavage activities demonstrate how functional groups influence the chemical behavior and biological activities of these molecules (Vinaya Kambappa et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide and its derivatives are frequently used in the synthesis of novel chemical compounds with potential biological activities. For instance, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities, with high COX-2 selectivity indices and protective effects in analgesic and anti-inflammatory tests (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
- Krishnamurthy et al. (2011) reported on derivatives of this compound exhibiting potent inhibitory antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Analgesic Activity Studies
- Nie et al. (2020) studied analogs of this compound, revealing their effectiveness in alleviating chronic pain in animal models. These studies highlight the potential therapeutic applications of these compounds in pain management (Nie et al., 2020).
Pharmaceutical Analysis and Quality Control
- The compound and its derivatives are also used in pharmaceutical analysis. Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, demonstrating the importance of these compounds in quality control processes in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Anti-Angiogenic and DNA Cleavage Studies
- In a study by Kambappa et al. (2017), novel derivatives of this compound showed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-32-22-8-6-5-7-21(22)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-20-11-9-18(2)10-12-20/h5-12,17H,4,13-16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDAUYVOMZJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

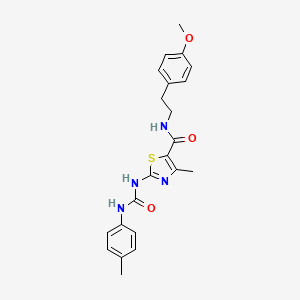
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

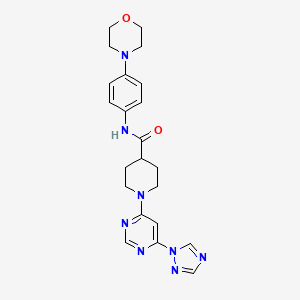
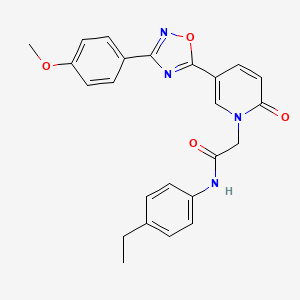
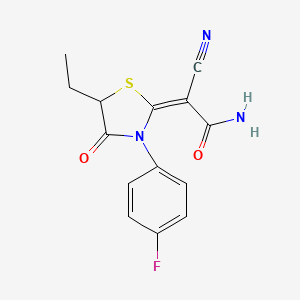


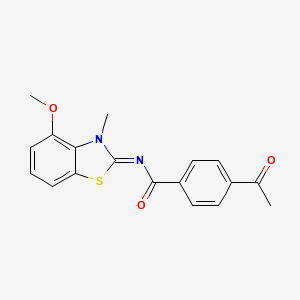
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)
